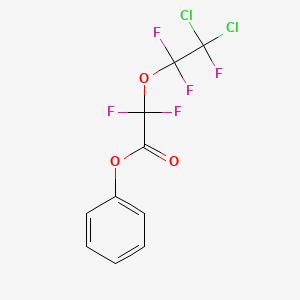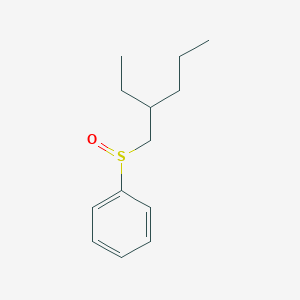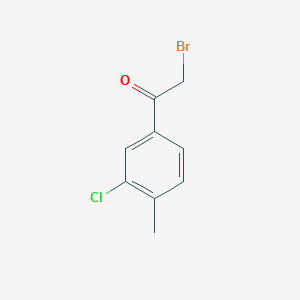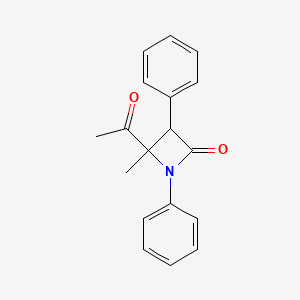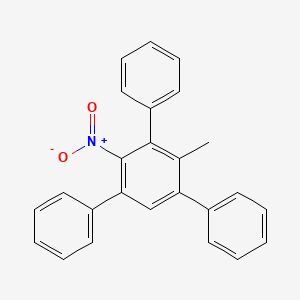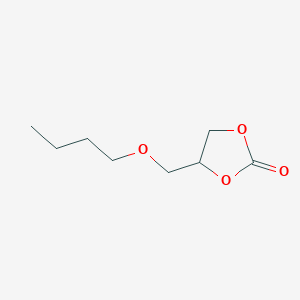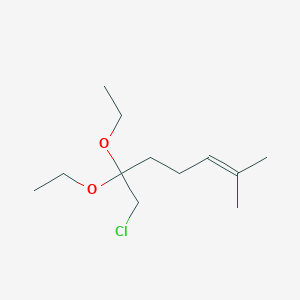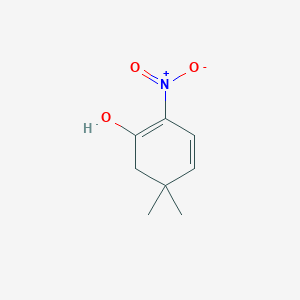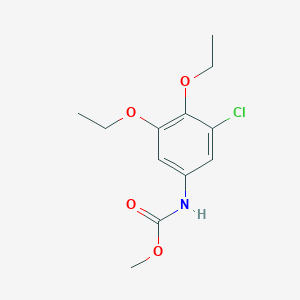![molecular formula C20H21FO2 B14418762 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate CAS No. 84836-33-9](/img/structure/B14418762.png)
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a substituted butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-ethylbut-1-ene.
Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-ethylbut-1-ene in the presence of a base such as sodium hydroxide.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions can replace the acetate group to form phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Phenols.
Applications De Recherche Scientifique
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-Ethyl-1-(4-chlorophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-bromophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-methylphenyl)but-1-en-1-yl]phenyl acetate
Uniqueness
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
84836-33-9 |
|---|---|
Formule moléculaire |
C20H21FO2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
[4-[2-ethyl-1-(4-fluorophenyl)but-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C20H21FO2/c1-4-15(5-2)20(16-6-10-18(21)11-7-16)17-8-12-19(13-9-17)23-14(3)22/h6-13H,4-5H2,1-3H3 |
Clé InChI |
LFVPWWCXDKGUCR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)F)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


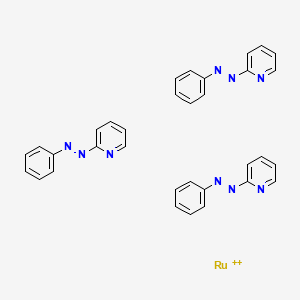
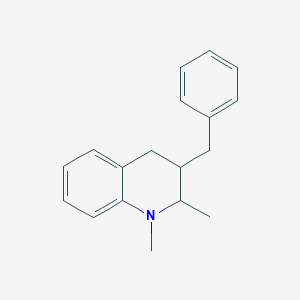
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
